molecular formula C10H11NO3 B14810947 5-Cyclopropoxy-4-methoxynicotinaldehyde

5-Cyclopropoxy-4-methoxynicotinaldehyde

Cat. No.: B14810947
M. Wt: 193.20 g/mol
InChI Key: AZHXTTHNEMALGE-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-methoxynicotinaldehyde is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a nicotinaldehyde core. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-methoxynicotinaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-cyclopropoxy-4-methoxynicotinic acid with a reducing agent to form the aldehyde group . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.

Industrial Production Methods

. Industrial production would likely involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-methoxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products Formed

    Oxidation: 5-Cyclopropoxy-4-methoxynicotinic acid.

    Reduction: 5-Cyclopropoxy-4-methoxynicotinol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclopropoxy-4-methoxynicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropoxy and methoxy groups may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-methoxynicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-cyclopropyloxy-4-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C10H11NO3/c1-13-10-7(6-12)4-11-5-9(10)14-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

AZHXTTHNEMALGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C=O)OC2CC2

Origin of Product

United States

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